molecular formula C7H11ClF2O3S B6244701 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride CAS No. 2408974-23-0

2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B6244701
CAS No.: 2408974-23-0
M. Wt: 248.7
InChI Key:
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Description

2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClF2O3S. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified by distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides: Formed by reduction.

Scientific Research Applications

2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions can modulate the activity of enzymes or receptors, making the compound useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of both the difluoro and oxan-4-yl groups. These structural features confer distinct reactivity and make the compound valuable in various synthetic and research applications .

Properties

CAS No.

2408974-23-0

Molecular Formula

C7H11ClF2O3S

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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